N1-cyclohexyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
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Overview
Description
N1-cyclohexyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic organic compound with the molecular formula C19H25N3O4S This compound is characterized by the presence of a cyclohexyl group, an oxalamide moiety, and a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as cyclohexylamine, under controlled conditions to form the oxalamide intermediate.
Introduction of the phenyl ring: The phenyl ring with the 1,1-dioxidoisothiazolidin-2-yl substituent can be introduced through a nucleophilic substitution reaction, where the oxalamide intermediate reacts with a phenyl derivative containing the desired substituent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide moiety to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N1-cyclohexyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
Uniqueness
N1-cyclohexyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group and dioxidoisothiazolidin-2-yl substituent contribute to its stability and reactivity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H23N3O4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-cyclohexyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
InChI |
InChI=1S/C17H23N3O4S/c21-16(18-13-6-2-1-3-7-13)17(22)19-14-8-4-9-15(12-14)20-10-5-11-25(20,23)24/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,21)(H,19,22) |
InChI Key |
YYANLKKAEGTXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
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